N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine typically involves the reaction of 4-(Tert-butyl)phenol with 1-bromo-2-propanol to form 2-[4-(Tert-butyl)phenoxy]propan-1-ol. This intermediate is then reacted with 3-methoxypropylamine under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-(3-methoxypropyl)amine
- N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(2-methoxyethyl)amine
- N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-ethoxypropyl)amine
Uniqueness
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is unique due to its specific structural features, such as the presence of both tert-butyl and methoxypropyl groups. These groups confer distinct chemical properties and reactivity, making the compound valuable in various research applications .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-methoxypropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(13-18-11-6-12-19-5)20-16-9-7-15(8-10-16)17(2,3)4/h7-10,14,18H,6,11-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVYWILSGQFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)OC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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